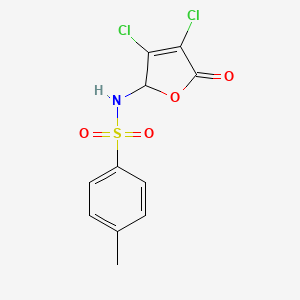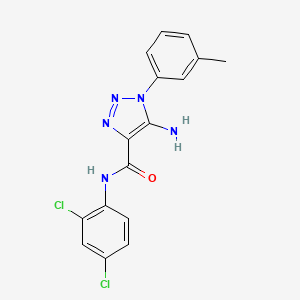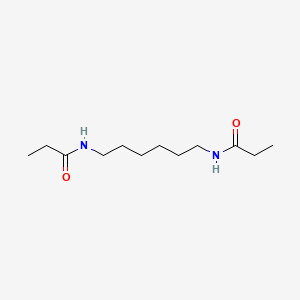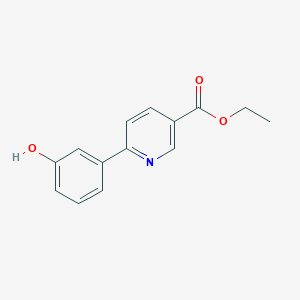![molecular formula C13H12N2O5S2 B5211833 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Mecanismo De Acción
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth and metastasis. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has also been shown to inhibit other signaling pathways, such as the NF-kB and AKT pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It also has anti-inflammatory effects, which may contribute to its anti-tumor activity. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid is its potent inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to enhance the efficacy of other cancer treatments, which may lead to improved patient outcomes. However, one limitation of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid is its potential for off-target effects, which may limit its therapeutic window.
Direcciones Futuras
There are several future directions for the research and development of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid. One area of focus is the identification of biomarkers that can predict response to treatment, which may improve patient selection and outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid and overcome resistance mechanisms. Additionally, the optimization of the pharmacokinetic properties of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid may lead to improved dosing regimens and patient compliance.
Métodos De Síntesis
The synthesis of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid involves several steps, starting with the reaction of 3-bromoanisole with potassium tert-butoxide to form 3-methoxyphenyl tert-butyl ether. This intermediate is then reacted with 5-aminosulfonyl-2-chlorobenzoic acid to form 5-[(tert-butoxy)carbonyl]-3-methoxyphenylsulfonyl-2-chlorobenzoic acid. The final step involves the reaction of the intermediate with methylamine to form 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been extensively studied for its potential in the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant anti-tumor activity. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-8(7-21-11)22(19,20)15-10-5-3-2-4-9(10)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXSSRRECUVLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)

![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)